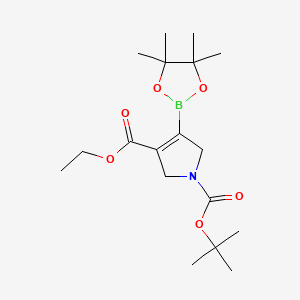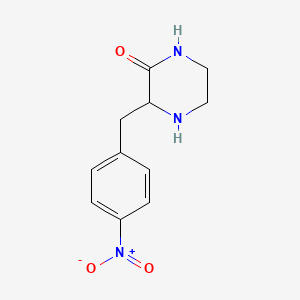
Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group, a cyano group, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 6-methyl-4-cyanopyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or other reduced forms of the cyano group.
科学的研究の応用
Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent binding. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, while the cyano and ester groups may participate in hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
Methyl 6-(bromomethyl)-4-cyanopyridine-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 6-(hydroxymethyl)-4-cyanopyridine-2-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl 6-(methoxymethyl)-4-cyanopyridine-2-carboxylate: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
Methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate is unique due to the presence of the chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
methyl 6-(chloromethyl)-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(5-11)2-7(4-10)12-8/h2-3H,4H2,1H3 |
InChIキー |
YTHHYIYERGJFKY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


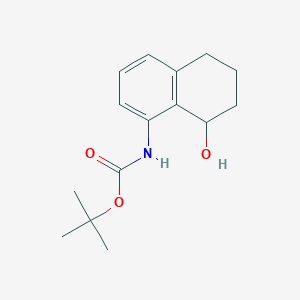
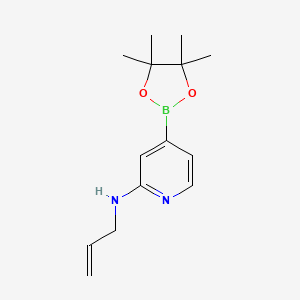
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
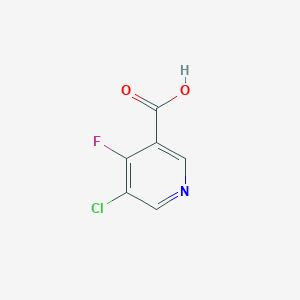
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
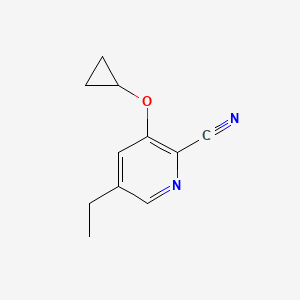
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
